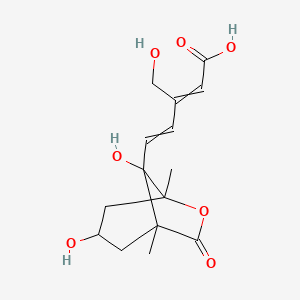
Termitomycamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Termitomycamide B est un composé neuroprotecteur isolé du champignon Termitomyces titanicus. Ce composé a suscité l'intérêt en raison de sa capacité à inhiber la mort cellulaire dépendante du stress du réticulum endoplasmique, ce qui en fait un candidat potentiel pour le traitement des maladies neurodégénératives .
Applications De Recherche Scientifique
Le Termitomycamide B a plusieurs applications en recherche scientifique :
Chimie : Il sert de composé modèle pour l'étude des amides d'acides gras et de leurs propriétés chimiques.
Biologie : Le composé est utilisé pour étudier les voies biologiques impliquées dans le stress du réticulum endoplasmique et la mort cellulaire.
Médecine : Le this compound est étudié pour son potentiel dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer.
Industrie : Bien qu'il ne soit pas encore largement utilisé dans l'industrie, ses propriétés neuroprotectrices en font un candidat pour de futurs développements pharmaceutiques
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la mort cellulaire dépendante du stress du réticulum endoplasmique. Ce mécanisme implique la suppression des signaux de stress au sein du réticulum endoplasmique, empêchant l'accumulation de protéines mal repliées et maintenant l'homéostasie cellulaire. Les cibles moléculaires comprennent diverses protéines et voies liées au stress au sein du réticulum endoplasmique .
Composés similaires :
Termitomycamide A : Un autre amide d'acide gras isolé de Termitomyces titanicus avec des propriétés neuroprotectrices similaires.
Termitomycamide C, D et E : Ces composés présentent des similitudes structurales avec le this compound et présentent des activités biologiques comparables.
Unicité : Le this compound est unique en raison de sa structure spécifique, qui comprend un dérivé indolique et une chaîne d'acide gras. Cette structure contribue à ses puissants effets neuroprotecteurs et à sa capacité à inhiber la mort cellulaire dépendante du stress du réticulum endoplasmique plus efficacement que certains de ses analogues .
Mécanisme D'action
Target of Action
Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .
Mode of Action
This compound interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, this compound helps to maintain the normal function of the ER .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature
Result of Action
The primary result of this compound’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .
Action Environment
The action of this compound is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Termitomycamide B plays a significant role in biochemical reactions, particularly in the context of ER stress. It interacts with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions primarily involves the suppression of ER stress, thereby protecting cells from ER stress-dependent cell death .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by mitigating ER stress, which is linked to several neuronal diseases including Parkinson’s, Alzheimer’s, and prion diseases . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is largely centered around its ability to suppress ER stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules within the ER, leading to the suppression of ER stress. This suppression can be attributed to enzyme inhibition or activation, and changes in gene expression, all of which contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that this compound can protect against ER stress-dependent cell death in Neuro2a cells induced by tunicamycin .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Termitomycamide B est généralement obtenu à partir des corps fructifères de Termitomyces titanicus. Le processus d'extraction implique l'isolement des amides d'acides gras du champignon. Le composé peut être synthétisé par une série de réactions organiques, y compris la formation de liaisons amides et l'incorporation de dérivés indoliques .
Méthodes de production industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour le this compound en raison de son origine naturelle et de la complexité de son extraction. La recherche se poursuit pour développer des voies de synthèse plus efficaces et des méthodes de production évolutives .
Analyse Des Réactions Chimiques
Types de réactions : Le Termitomycamide B subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle indolique ou de la chaîne d'acide gras.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des activités biologiques potentiellement différentes .
Comparaison Avec Des Composés Similaires
Termitomycamide A: Another fatty acid amide isolated from Termitomyces titanicus with similar neuroprotective properties.
Termitomycamide C, D, and E: These compounds share structural similarities with Termitomycamide B and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific structure, which includes an indole derivative and a fatty acid chain. This structure contributes to its potent neuroprotective effects and its ability to inhibit endoplasmic reticulum stress-dependent cell death more effectively than some of its analogs .
Propriétés
IUPAC Name |
(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGHQVBEWMXHZ-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

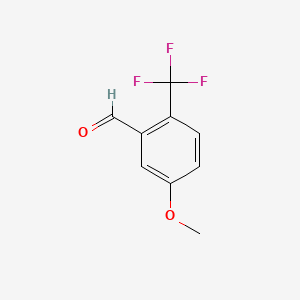



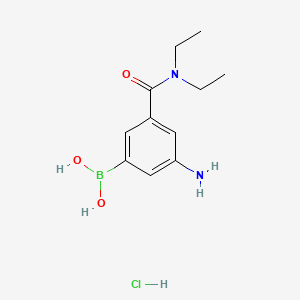
![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)
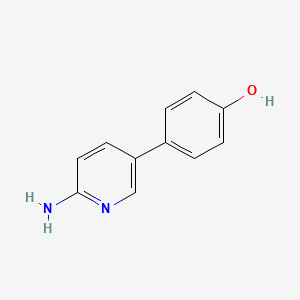
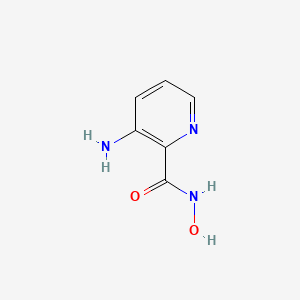

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

